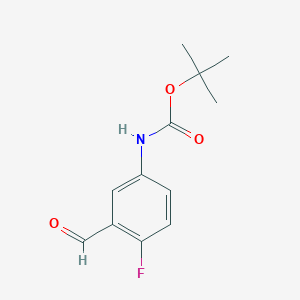
tert-Butyl (4-fluoro-3-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (4-fluoro-3-formylphenyl)carbamate, also known as tert-butyl 4-fluoro-3-formylphenylcarbamate, is an organic compound belonging to the family of carbamates. It is a colorless liquid with a melting point of -51°C and a boiling point of 111°C. It has a molecular formula of C10H13FO2 and a molecular weight of 190.2 g/mol. It has been used in a variety of scientific and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Tert-Butyl (4-fluoro-3-formylphenyl)carbamate serves as a precursor or intermediate in the synthesis of various compounds with potential biological activities. For instance, a study detailed the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like osimertinib (AZD9291), highlighting the compound's significance in medicinal chemistry. This synthesis involved acylation, nucleophilic substitution, and reduction steps, achieving an 81% total yield, demonstrating efficient synthesis methodologies for complex organic compounds (Bingbing Zhao et al., 2017).
Role in Organic Synthesis
The compound also plays a crucial role in organic synthesis, serving as a versatile intermediate or reagent. Research has explored its applications in protecting groups for carboxylic acids in fluorous synthesis, where fluorous derivatives of tert-butyl alcohol, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate analogues, were prepared and evaluated. These compounds efficiently protected and immobilized medium-sized nonpolar carboxylic acids in a fluorous phase, showcasing their utility in selective synthesis processes (J. Pardo et al., 2001).
Deprotection Studies
Further, aqueous phosphoric acid has been identified as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-Butyl (4-fluoro-3-formylphenyl)carbamate. This method offers good selectivity and high yields under mild conditions, preserving the stereochemical integrity of the substrates. The convenience and efficiency of this approach make it valuable for the deprotection of sensitive functional groups in complex organic molecules (Bryan Li et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of tert-Butyl (4-fluoro-3-formylphenyl)carbamate are currently unknown. This compound is a building block in biochemical research , suggesting it may be used to synthesize more complex molecules that interact with specific biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-Butyl (4-fluoro-3-formylphenyl)carbamate Its molecular weight (23924 g/mol) suggests it could be absorbed and distributed in the body. Its stability under normal temperatures might also influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of tert-Butyl (4-fluoro-3-formylphenyl)carbamate . For instance, it is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that it may degrade at higher temperatures or in the presence of reactive gases.
Propiedades
IUPAC Name |
tert-butyl N-(4-fluoro-3-formylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-4-5-10(13)8(6-9)7-15/h4-7H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVSVZTNJFEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
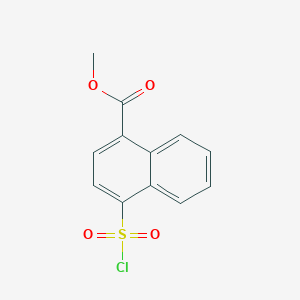
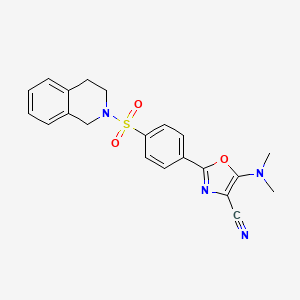
![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2590725.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2590731.png)
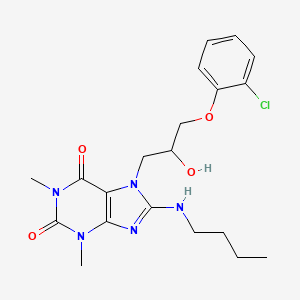
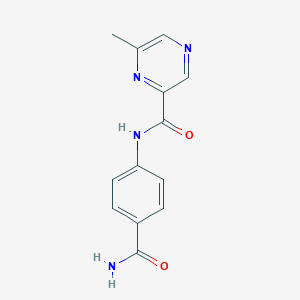
![1-[2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2590734.png)
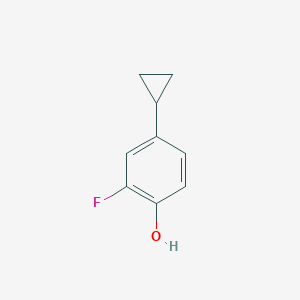
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)

![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2590741.png)